molecular formula C9H18N4 B15304167 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Cat. No.: B15304167
M. Wt: 182.27 g/mol
InChI Key: QSIHCKIDHWJWEY-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine typically involves the reaction of appropriate amines with triazole derivatives. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different biological activities.

    1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its anticancer properties.

Uniqueness

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine

InChI

InChI=1S/C9H18N4/c1-5-6-9(3,10)8-11-7(2)12-13(8)4/h5-6,10H2,1-4H3

InChI Key

QSIHCKIDHWJWEY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=NC(=NN1C)C)N

Origin of Product

United States

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